1-[2-[(4-Ethoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide
Overview
Description
1-[2-[(4-Ethoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, an ethoxy-methylphenyl group, and a sulfonyl-methylamino group. Its unique structure suggests potential utility in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(4-Ethoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative under amide formation conditions.
Attachment of the ethoxy-methylphenyl group: This step can be carried out using Friedel-Crafts alkylation or acylation reactions.
Sulfonylation and methylamination:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(4-Ethoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its structure suggests potential use as a pharmaceutical agent, particularly in the treatment of conditions involving the central nervous system.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-[2-[(4-Ethoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
- 1-[2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide
- 1-[2-[(4-Ethoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide
- 1-[2-[(4-Methylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide
Comparison: 1-[2-[(4-Ethoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide is unique due to the presence of both an ethoxy group and a methyl group on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, potentially making it more selective or potent compared to similar compounds with only one substituent.
Properties
IUPAC Name |
1-[2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-4-26-16-6-5-15(11-13(16)2)27(24,25)20(3)12-17(22)21-9-7-14(8-10-21)18(19)23/h5-6,11,14H,4,7-10,12H2,1-3H3,(H2,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFSUJUSYECFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCC(CC2)C(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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